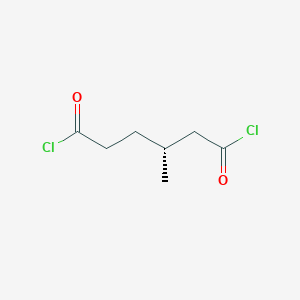
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their versatility in organic synthesis, particularly in the formation of diazo compounds and their subsequent transformations. The presence of both sulfonyl and azide functional groups makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(4-chlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The reaction proceeds via nucleophilic substitution, where the azide ion displaces the chloride ion to form the sulfonyl azide .
Industrial Production Methods
On an industrial scale, the production of sulfonyl azides can be hazardous due to the potential for explosive decomposition. Therefore, safer alternatives and protocols are often employed. One such method involves the in situ generation of the azide ion, which minimizes the handling of hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to displace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement: Heat or specific catalysts to induce the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Scientific Research Applications
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers to form new bonds. Additionally, the compound can undergo rearrangement reactions, leading to the formation of reactive intermediates such as isocyanates .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzene-1-sulfonyl chloride
- Imidazole-1-sulfonyl azide hydrochloride
- p-Acetamidobenzenesulfonyl azide
Uniqueness
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is unique due to the presence of both the sulfonyl and azide functional groups, which confer high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89565-23-1 |
|---|---|
Molecular Formula |
C13H9ClN4O3S |
Molecular Weight |
336.75 g/mol |
IUPAC Name |
N-(4-azidosulfonylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H9ClN4O3S/c14-10-3-1-9(2-4-10)13(19)16-11-5-7-12(8-6-11)22(20,21)18-17-15/h1-8H,(H,16,19) |
InChI Key |
JWVMBAHMDPKNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)



![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)



